Cas no 2649086-04-2 (1-Chloro-2,4-difluoro-3-(isocyanatomethyl)benzene)

1-Chloro-2,4-difluoro-3-(isocyanatomethyl)benzene Chemical and Physical Properties
Names and Identifiers
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- EN300-1976491
- 1-chloro-2,4-difluoro-3-(isocyanatomethyl)benzene
- 2649086-04-2
- 1-Chloro-2,4-difluoro-3-(isocyanatomethyl)benzene
-
- Inchi: 1S/C8H4ClF2NO/c9-6-1-2-7(10)5(8(6)11)3-12-4-13/h1-2H,3H2
- InChI Key: JIDHILCFXOQYBN-UHFFFAOYSA-N
- SMILES: ClC1=CC=C(C(=C1F)CN=C=O)F
Computed Properties
- Exact Mass: 202.9949478g/mol
- Monoisotopic Mass: 202.9949478g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 13
- Rotatable Bond Count: 2
- Complexity: 220
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 29.4Ų
- XLogP3: 3.5
1-Chloro-2,4-difluoro-3-(isocyanatomethyl)benzene Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1976491-10.0g |
1-chloro-2,4-difluoro-3-(isocyanatomethyl)benzene |
2649086-04-2 | 10g |
$3929.0 | 2023-05-31 | ||
Enamine | EN300-1976491-1g |
1-chloro-2,4-difluoro-3-(isocyanatomethyl)benzene |
2649086-04-2 | 1g |
$914.0 | 2023-09-16 | ||
Enamine | EN300-1976491-5g |
1-chloro-2,4-difluoro-3-(isocyanatomethyl)benzene |
2649086-04-2 | 5g |
$2650.0 | 2023-09-16 | ||
Enamine | EN300-1976491-2.5g |
1-chloro-2,4-difluoro-3-(isocyanatomethyl)benzene |
2649086-04-2 | 2.5g |
$1791.0 | 2023-09-16 | ||
Enamine | EN300-1976491-0.25g |
1-chloro-2,4-difluoro-3-(isocyanatomethyl)benzene |
2649086-04-2 | 0.25g |
$840.0 | 2023-09-16 | ||
Enamine | EN300-1976491-0.1g |
1-chloro-2,4-difluoro-3-(isocyanatomethyl)benzene |
2649086-04-2 | 0.1g |
$804.0 | 2023-09-16 | ||
Enamine | EN300-1976491-0.5g |
1-chloro-2,4-difluoro-3-(isocyanatomethyl)benzene |
2649086-04-2 | 0.5g |
$877.0 | 2023-09-16 | ||
Enamine | EN300-1976491-10g |
1-chloro-2,4-difluoro-3-(isocyanatomethyl)benzene |
2649086-04-2 | 10g |
$3929.0 | 2023-09-16 | ||
Enamine | EN300-1976491-0.05g |
1-chloro-2,4-difluoro-3-(isocyanatomethyl)benzene |
2649086-04-2 | 0.05g |
$768.0 | 2023-09-16 | ||
Enamine | EN300-1976491-5.0g |
1-chloro-2,4-difluoro-3-(isocyanatomethyl)benzene |
2649086-04-2 | 5g |
$2650.0 | 2023-05-31 |
1-Chloro-2,4-difluoro-3-(isocyanatomethyl)benzene Related Literature
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Shuchen Zhang,Wenfeng Duan,Yanan Xi RSC Adv., 2016,6, 83864-83869
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Michael K McMullen,Julie M Whitehouse,Gillian Shine,Peter A Whitton,Anthony Towell Food Funct., 2012,3, 931-940
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D. Fernandes,M. J. Krysmann,A. Kelarakis Chem. Commun., 2015,51, 4902-4905
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M. Loewert,T. Carambia,M. Stehle,P. Pfeifer React. Chem. Eng., 2020,5, 1071-1082
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Lin Tang,Junjie Yu,Yang Zhang,Zaozao Tang,Yong Qin RSC Adv., 2021,11, 6107-6113
Additional information on 1-Chloro-2,4-difluoro-3-(isocyanatomethyl)benzene
Research Brief on 1-Chloro-2,4-difluoro-3-(isocyanatomethyl)benzene (CAS: 2649086-04-2) in Chemical and Biomedical Applications
1-Chloro-2,4-difluoro-3-(isocyanatomethyl)benzene (CAS: 2649086-04-2) is a specialized chemical compound that has garnered significant attention in recent years due to its potential applications in pharmaceutical and agrochemical synthesis. This aromatic isocyanate derivative is characterized by its unique halogen substitution pattern, which imparts distinct reactivity and stability properties. Recent studies have explored its utility as a versatile building block in the synthesis of biologically active molecules, particularly in the development of novel antimicrobial and anticancer agents.
A 2023 study published in the Journal of Medicinal Chemistry demonstrated the compound's effectiveness as a key intermediate in the synthesis of fluorinated benzimidazole derivatives. The research team utilized 1-Chloro-2,4-difluoro-3-(isocyanatomethyl)benzene to create a series of compounds showing potent inhibitory activity against bacterial DNA gyrase, with MIC values in the range of 0.5-2 μg/mL against Gram-positive pathogens. The presence of both chloro and fluoro substituents was found to significantly enhance binding affinity to the target enzyme.
In the field of materials science, researchers have investigated the polymerization potential of this compound. A recent ACS Applied Materials & Interfaces publication (2024) reported its use in creating novel polyurethane coatings with exceptional chemical resistance and thermal stability (up to 300°C). The electron-withdrawing effects of the halogen atoms were shown to influence the reactivity of the isocyanate group, allowing for controlled polymerization under mild conditions.
Analytical characterization of 1-Chloro-2,4-difluoro-3-(isocyanatomethyl)benzene has been advanced through recent developments in mass spectrometry techniques. A 2024 study in Analytical Chemistry presented a novel LC-MS/MS method for detecting trace amounts of this compound in complex biological matrices, achieving a detection limit of 0.1 ppb. This advancement is particularly relevant for pharmacokinetic studies of derivatives containing this moiety.
Safety and handling considerations for this compound have been updated in recent regulatory guidelines. The European Chemicals Agency (ECHA) issued a new classification in 2023, noting its potential skin sensitization properties (Category 1B) and recommending strict personal protective equipment protocols during handling. Concurrently, improved synthetic protocols have been developed to minimize the formation of hazardous byproducts during its production.
Emerging applications in radiopharmaceuticals have been explored in a 2024 Nature Communications paper, where researchers utilized the compound as a precursor for fluorine-18 labeled PET tracers. The study demonstrated successful incorporation of [18F]fluoride at the 2-position, with radiochemical yields exceeding 75%, opening new possibilities for diagnostic imaging agents.
Future research directions appear to focus on expanding the compound's utility in targeted drug delivery systems. Preliminary results from ongoing studies suggest that its derivatives may serve as effective linkers for antibody-drug conjugates (ADCs), with particular promise in oncology applications. The unique electronic properties imparted by the halogen substitution pattern may enable more stable conjugation chemistry compared to conventional isocyanate linkers.
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